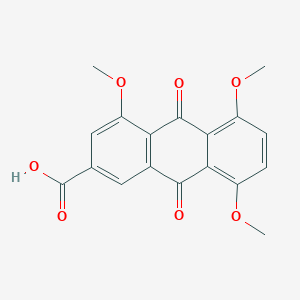
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes a carboxylic acid group and multiple methoxy groups attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2-Anthracenecarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学研究应用
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects .
相似化合物的比较
Similar Compounds
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with two carboxylic acid groups.
Diacerein: A diacetyl derivative of rhein, used as an anti-inflammatory drug.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and carboxylic acid functionality make it a versatile compound for various applications.
属性
CAS 编号 |
161802-05-7 |
|---|---|
分子式 |
C18H14O7 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
4,5,8-trimethoxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-23-10-4-5-11(24-2)15-14(10)16(19)9-6-8(18(21)22)7-12(25-3)13(9)17(15)20/h4-7H,1-3H3,(H,21,22) |
InChI 键 |
JWPHKMAIBMGJKV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
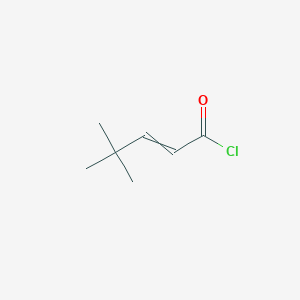
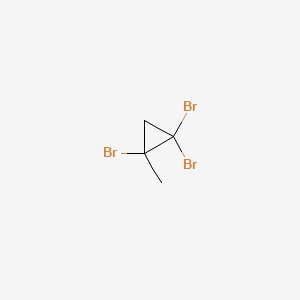
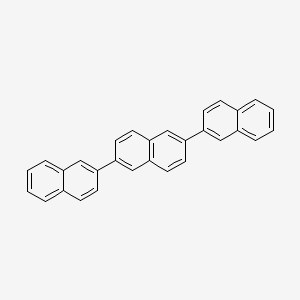
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
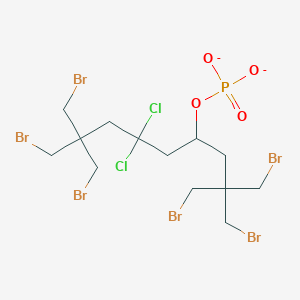
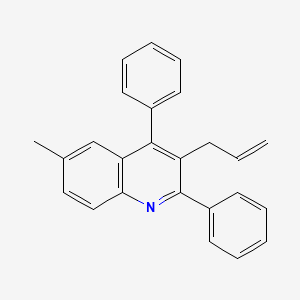

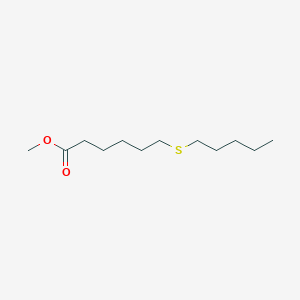
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
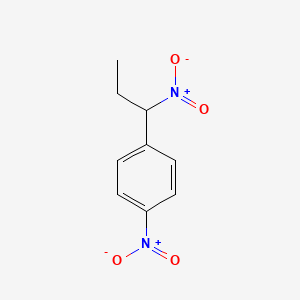
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
